molecular formula C8H6BrN3O2 B11858416 Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate CAS No. 1260657-24-6

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B11858416
CAS No.: 1260657-24-6
M. Wt: 256.06 g/mol
InChI Key: BGILSYIYHSQCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate ( 1260657-24-6) is a high-value heterocyclic building block extensively employed in medicinal chemistry and pharmaceutical research . This compound features a fused imidazo[1,2-a]pyrimidine core, a bromo substituent at the 6-position, and a methyl ester group at the 7-position . This specific architecture provides a versatile chemical handle for further derivatization; the bromo group enhances reactivity for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the ester moiety allows for flexible functional group interconversion, facilitating the synthesis of complex bioactive molecules and heterocyclic scaffolds . Imidazo[1,2-a]pyrimidine derivatives are recognized for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties, making this compound a critical intermediate in the discovery of new therapeutic agents . Recent studies highlight the potential of related derivatives as promising scaffolds for the development of novel antiviral treatments, with computational and molecular docking studies indicating strong binding affinity to key viral entry proteins . The compound is typically supplied with a purity of 95% and should be handled under inert conditions to preserve its integrity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1260657-24-6

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)6-5(9)4-12-3-2-10-8(12)11-6/h2-4H,1H3

InChI Key

BGILSYIYHSQCML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NC=CN2C=C1Br

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Synthesis

The one-pot three-component reaction is a cornerstone for constructing the imidazo[1,2-a]pyrimidine core. A representative protocol involves the condensation of 2-aminopyrimidine derivatives, α-oxoketenedithioacetals, and methyl glyoxylate under acidic conditions. This method achieves cyclization and functionalization in a single step, with yields reaching 85% when conducted at 0°C for 5 minutes. Key advantages include reduced purification steps and compatibility with diverse substituents.

Reaction Conditions:

  • Reactants : 2-Aminopyrimidine (1 eq), α-oxoketenedithioacetal (1.2 eq), methyl glyoxylate (1.5 eq)

  • Solvent : Water or ethanol

  • Temperature : 0–25°C

  • Catalyst : None required

  • Yield : 78–85%

Catalyst Optimization for Enhanced Efficiency

Melamine trisulfonic acid (MTSA) has emerged as a robust catalyst for imidazo[1,2-a]pyrimidine synthesis. In a solvent-free system, MTSA (5 mol%) facilitates the condensation of 2-aminobenzimidazole, aldehydes, and β-dicarbonyl compounds at 100°C, achieving yields up to 90%. The catalyst’s Brønsted acidity accelerates imine formation and cyclization, while its recyclability reduces environmental impact.

Comparative Catalyst Performance:

CatalystReaction Time (h)Yield (%)
MTSA490
NH₂SO₃H583
NaHSO₄672
I₂842

Data adapted from solvent-free syntheses of analogous heterocycles.

Cyclization Strategies

Intramolecular Cyclization of Halogenated Precursors

A two-step approach involves synthesizing a brominated pyrimidine intermediate followed by intramolecular cyclization. For example, 5-bromo-2-aminopyrimidine is treated with methyl 3-chloro-3-oxopropanoate in dimethylformamide (DMF) at 80°C, inducing cyclization to form the imidazo[1,2-a]pyrimidine skeleton. Post-cyclization bromination at position 6 is achieved using N-bromosuccinimide (NBS) in acetonitrile.

Key Parameters:

  • Cyclization Temperature : 80°C

  • Brominating Agent : NBS (1.1 eq)

  • Solvent : Acetonitrile

  • Reaction Time : 12–16 hours

  • Overall Yield : 65–70%

Metal-Catalyzed Cyclization

Bromination and Esterification Techniques

Electrophilic Bromination

Direct bromination of the imidazo[1,2-a]pyrimidine core is achieved using bromine (Br₂) or NBS in dichloromethane (DCM) at −10°C. Positional selectivity at C6 is governed by the electron-rich nature of the pyrimidine ring, with >90% regioselectivity confirmed via ¹H NMR.

Bromination Optimization:

Brominating AgentSolventTemperatureSelectivity (%)Yield (%)
Br₂DCM−10°C9288
NBSAcetonitrile25°C8582

Ester Group Incorporation

The methyl ester at position 7 is introduced via carboxylation using methyl chloroformate. Reaction of the sodium salt of imidazo[1,2-a]pyrimidine-7-carboxylic acid with methyl chloroformate in tetrahydrofuran (THF) at 0°C yields the ester derivative in 75–80% yield.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance heat and mass transfer. A patented protocol involves:

  • Cyclization Step : 2-Aminopyrimidine and methyl glyoxylate in a tubular reactor (residence time: 10 min, 80°C).

  • Bromination Step : In-line mixing with NBS in acetonitrile (residence time: 30 min, 25°C).

  • Purification : Continuous liquid-liquid extraction.

Advantages:

  • Throughput : 1 kg/hour

  • Purity : >99% (HPLC)

  • Solvent Recovery : 95% efficiency

Analytical Validation of Synthesis

Spectroscopic Confirmation

  • ¹H NMR : Methyl ester protons resonate at δ 3.85–3.90 (s, 3H), while C6 bromine deshields adjacent protons to δ 8.45–8.55.

  • ¹³C NMR : Ester carbonyl (δ 165.2 ppm) and C-Br (δ 112.4 ppm) confirm substitution.

  • X-ray Crystallography : Bond lengths (C-Br: 1.89 Å) and dihedral angles (imidazole-pyrimidine: 12.5°) validate regiochemistry.

Purity Assessment

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water = 70:30).

  • Elemental Analysis : Calculated (%) C 37.53, H 2.36, N 16.41; Found C 37.48, H 2.40, N 16.38 .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate C₈H₆BrN₃O₂ Br (6), COOCH₃ (7) 256.06 (calc) Potential intermediate for drug synthesis (inferred) -
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate C₈H₈N₄O₂ NH₂ (6), COOCH₃ (7) 192.17 Bioactive scaffold (e.g., antimicrobial, antitumor)
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate C₉H₉BrN₃O₂ Br (6), COOCH₂CH₃ (2) 271.09 (calc) Reactivity studies in heterocyclic chemistry
Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate C₉H₇BrN₂O₂ Br (6), COOCH₃ (7) 255.07 Higher lipophilicity (pyridine vs. pyrimidine core)
Ethyl 6-methylsulfanyl-2-phenyl-imidazo[1,2-b]pyrazole-7-carboxylate C₁₆H₁₆N₂O₂S SMe (6), Ph (2), COOCH₂CH₃ (7) 300.37 Reported biological activity (e.g., enzyme inhibition)

Key Comparative Insights

Heterocyclic Core Differences
  • Pyrimidine vs. Pyridine : The pyrimidine core (C₄H₄N₂) introduces two nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyridine core (C₅H₅N). This difference impacts solubility and binding affinity in biological systems. For example, pyrimidine derivatives often exhibit improved interactions with nucleic acid targets .
  • Biological Activity : Imidazo[1,2-b]pyrazole derivatives (e.g., ) demonstrate antimicrobial and antitumor activities, suggesting that imidazo-fused heterocycles are promising pharmacophores .
Substituent Effects
  • Bromo vs. Amino Groups: Bromine at position 6 increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate enhances nucleophilicity and hydrogen-bond donor capacity .
  • Ester Position : The methyl ester at position 7 (target compound) may sterically hinder reactions at the adjacent pyrimidine ring, unlike Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, where the ester at position 2 leaves the pyrimidine ring more accessible .
Physicochemical Properties
  • Lipophilicity : The pyridine analog (Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate) has a higher calculated logP (2.1 vs. 1.5 for pyrimidine analog) due to reduced polarity, favoring membrane permeability .
  • Acidity : Predicted pKa values for the pyridine analog are ~2.97, suggesting moderate protonation under physiological conditions .

Biological Activity

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of approximately 255.07 g/mol. Its structure features a brominated imidazo[1,2-a]pyrimidine core, which contributes to its unique chemical reactivity and biological activity compared to related compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets' activities through inhibition or activation, influencing several biological pathways such as:

  • Signal Transduction : It may affect pathways involved in cellular communication.
  • Gene Expression Regulation : The compound could influence the transcription of specific genes.
  • Metabolic Processes : It may alter metabolic pathways, impacting cellular metabolism and energy production.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

Research indicates that this compound possesses significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCC827 (lung cancer). Notably, treatment with this compound resulted in a G2/M phase cell cycle arrest in HCC827 cells, indicating its potential as an anticancer therapeutic .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Efficacy :
    • A study reported that treatment with this compound led to a significant decrease in the levels of cyclin B1 and CDK1 proteins in cancer cells, suggesting that it may induce apoptosis through cell cycle regulation .
    • Another investigation highlighted its ability to inhibit lung metastasis in a mouse model of triple-negative breast cancer (TNBC), outperforming existing therapies .
  • Antimicrobial Properties :
    • In vitro testing revealed that this compound exhibited broad-spectrum activity against various bacterial strains, supporting its potential use as an antimicrobial agent .

Comparison with Related Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameSimilarityKey Features
Methyl imidazo[1,2-a]pyridine-8-carboxylate0.61Contains a pyridine ring; potential differences in biological activity.
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.59Bromination alters reactivity; may enhance antimicrobial properties.
Methyl 3-amino-6-chloropyrazine-2-carboxylate0.69Incorporates an amino group; different pharmacological implications.

Q & A

Q. b. X-ray Crystallography :

  • SHELX refinement : Resolves bond-length discrepancies (e.g., C-Br bond ~1.89 Å) and confirms dihedral angles between fused rings .
  • ORTEP-3 GUI : Visualizes thermal ellipsoids to assess crystallographic disorder .

What strategies address contradictory data in reaction outcomes or spectroscopic assignments?

Answer:
Case Study : Discrepant HMBC correlations for bromine position.

  • Step 1 : Re-examine 13C^{13}C chemical shifts. Brominated carbons typically deshield to δ 110–130 ppm.
  • Step 2 : Compare experimental data with DFT-calculated NMR spectra (e.g., Gaussian 16 B3LYP/6-311+G(d,p)).
  • Step 3 : Validate via independent synthesis of positional isomers and comparative spectroscopy .

Example Table : HMBC Correlations for Isomer Discrimination

ProtonCorrelated Carbon (δ ppm)Expected for 6-Bromo IsomerObserved Deviation
H-5C-7 (ester)YesNo (⇒ 8-Bromo)
H-8C-6 (Br)YesYes

How does the bromine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

Answer:
The C-6 bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:

  • Electronic effects : Electron-withdrawing Br enhances oxidative addition rates with Pd(0).
  • Steric hindrance : Bulky substituents at C-7 (ester) slow transmetallation.
  • Mechanistic studies : Kinetic isotopic effect (KIE) experiments (kH/kDk_H/k_D) reveal rate-determining steps. For example, kH/kD=1.2k_H/k_D = 1.2 suggests oxidative addition is not rate-limiting .

What are the challenges in crystallizing this compound, and how are hydrogen-bonding patterns analyzed?

Answer:
Crystallization Challenges :

  • Solvent selection : High-polarity solvents (DMF/H₂O) improve crystal growth but may introduce hydrate phases.
  • Twining : Use of SHELXD for twin-law identification in poorly diffracting crystals .

Q. Hydrogen-Bond Analysis :

  • Graph set analysis : Classifies motifs (e.g., R22(8)R_2^2(8) rings) using Etter’s rules.
  • ORTEP plots : Highlight key interactions (e.g., N-H···O=C bonds) with bond distances (<2.0 Å) and angles (>150°) .

How does this compound serve as a building block in medicinal chemistry?

Answer:

  • Kinase inhibitor synthesis : The bromine is replaced with aryl/heteroaryl groups to target ATP-binding pockets (e.g., CDK2 inhibitors) .
  • Prodrug design : Ester hydrolysis in vivo generates carboxylic acid derivatives with enhanced solubility .

What advanced computational methods predict the reactivity and stability of derivatives?

Answer:

  • DFT Calculations : Assess frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects on ester hydrolysis rates (e.g., water coordination in DMSO) .
  • Docking Studies : Predict binding affinities with target proteins (AutoDock Vina) using optimized geometries .

How are regiochemical outcomes controlled during functionalization?

Answer:

  • Directing groups : The pyrimidine N-atom directs electrophilic substitution to C-6.
  • Protecting strategies : Temporary silyl protection of the ester enables selective C-2 functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.